[2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate [2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate
Brand Name: Vulcanchem
CAS No.: 105858-89-7
VCID: VC20793932
InChI: InChI=1S/C21H27N3OS2/c1-4-24(5-2)21(26)27-16-20(22-17-10-8-7-9-11-17)23-18-12-14-19(15-13-18)25-6-3/h7-15H,4-6,16H2,1-3H3,(H,22,23)
SMILES: CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OCC)NC2=CC=CC=C2
Molecular Formula: C21H27N3OS2
Molecular Weight: 401.6 g/mol

[2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate

CAS No.: 105858-89-7

Cat. No.: VC20793932

Molecular Formula: C21H27N3OS2

Molecular Weight: 401.6 g/mol

* For research use only. Not for human or veterinary use.

[2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate - 105858-89-7

Specification

CAS No. 105858-89-7
Molecular Formula C21H27N3OS2
Molecular Weight 401.6 g/mol
IUPAC Name [2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate
Standard InChI InChI=1S/C21H27N3OS2/c1-4-24(5-2)21(26)27-16-20(22-17-10-8-7-9-11-17)23-18-12-14-19(15-13-18)25-6-3/h7-15H,4-6,16H2,1-3H3,(H,22,23)
Standard InChI Key VBOBICYJIZDBSY-UHFFFAOYSA-N
SMILES CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OCC)NC2=CC=CC=C2
Canonical SMILES CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OCC)NC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator